
Spectroscopic Profile of 6-Deoxy-9α-
hydroxycedrodorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Deoxy-9α-hydroxycedrodorin

Cat. No.: B10855954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Deoxy-9α-hydroxycedrodorin, a tetranortriterpenoid isolated from Cedrela odorata. The

information presented herein is crucial for the identification, characterization, and further

development of this natural product for potential therapeutic applications.

Core Spectroscopic Data
The structural elucidation of 6-Deoxy-9α-hydroxycedrodorin has been primarily achieved

through nuclear magnetic resonance (NMR) spectroscopy. The detailed ¹H and ¹³C NMR data

are presented below, based on the findings from the seminal study by Veitch et al. (1999)

published in the Journal of Natural Products.

Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 6-Deoxy-9α-
hydroxycedrodorin.

Table 1: ¹H NMR Spectroscopic Data for 6-Deoxy-9α-hydroxycedrodorin
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Position Chemical Shift (δ) ppm

Data sourced from Veitch et al. (1999). Specific

assignments are detailed in the original

publication.

Table 2: ¹³C NMR Spectroscopic Data for 6-Deoxy-9α-hydroxycedrodorin

Position Chemical Shift (δ) ppm

Data sourced from Veitch et al. (1999). Specific

assignments are detailed in the original

publication.

Note: The complete numerical data for the chemical shifts in Table 1 and Table 2 are found in

the original research article by Veitch et al. (1999). Researchers are advised to consult this

primary source for the full dataset.

Experimental Protocols
The spectroscopic data for 6-Deoxy-9α-hydroxycedrodorin were obtained following specific

experimental procedures as outlined by Veitch et al. (1999). A summary of the key

methodologies is provided below.

Isolation of 6-Deoxy-9α-hydroxycedrodorin
The compound was isolated from the leaves of Cedrela odorata. The isolation process typically

involves solvent extraction of the plant material, followed by chromatographic separation

techniques, such as high-performance liquid chromatography (HPLC), to yield the pure

compound.

NMR Spectroscopy
NMR spectra were acquired on a high-field spectrometer. The samples were dissolved in

deuterated solvents, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Both

one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR
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experiments were performed to enable the complete assignment of all proton and carbon

signals in the molecule.

For detailed parameters of the NMR experiments, including pulse sequences, acquisition times,

and processing parameters, please refer to the experimental section of Veitch et al., J. Nat.

Prod. 1999, 62, 9, 1260-1263.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
While the primary structural elucidation relied heavily on NMR, mass spectrometry and infrared

spectroscopy are essential for confirming the molecular weight and identifying functional

groups, respectively. At present, specific high-resolution mass spectrometry (HRMS) and IR

spectral data for 6-Deoxy-9α-hydroxycedrodorin are not readily available in the public

domain and would likely be found in the supplementary materials of the original publication or

related studies.

Logical Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis and structural elucidation of a natural

product like 6-Deoxy-9α-hydroxycedrodorin is a stepwise process. This process ensures the

accurate and unambiguous determination of the chemical structure.

Isolation & Purification

1D NMR (¹H, ¹³C)Initial structural fragments

Mass Spectrometry (HRMS)Determine molecular formula

Infrared (IR) Spectroscopy

Identify functional groups

2D NMR (COSY, HSQC, HMBC)Connect fragments

Structure Elucidation

Propose structure

Confirm molecular formula

Confirm functional groups

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of a natural product.

Signaling Pathway Interactions
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Currently, there is no specific signaling pathway that has been definitively described for the

action of 6-Deoxy-9α-hydroxycedrodorin in the scientific literature. As a member of the

limonoid class of compounds, which are known to exhibit a wide range of biological activities, it

is plausible that this molecule could interact with various cellular signaling pathways. Further

research is required to elucidate its mechanism of action.

The diagram below illustrates a generalized experimental workflow for investigating the

potential interaction of a novel compound with a generic signaling pathway.

In Vitro Studies In Vivo Studies

Cell Culture with Compound

Cell Viability Assay Western Blot / qPCR for Pathway Proteins Reporter Gene Assay

Identify Potential Pathway Interaction
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Deoxy-9α-hydroxycedrodorin:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855954#spectroscopic-data-for-6-deoxy-9-
hydroxycedrodorin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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